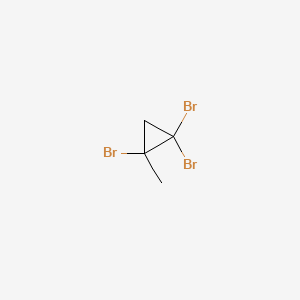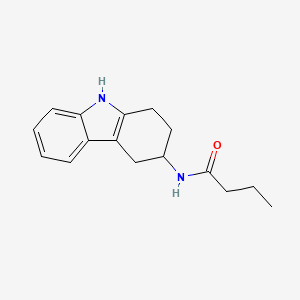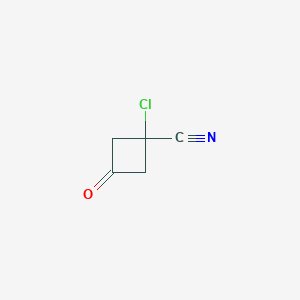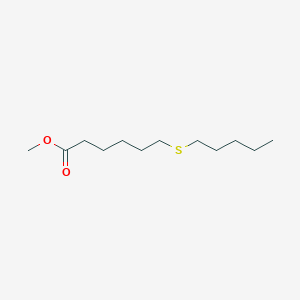
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a dicyclohexyl group and a 3,3-dimethylbut-1-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane can be synthesized through the hydroboration of 3,3-dimethylbut-1-ene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to the double bond of 3,3-dimethylbut-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, boronates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is investigated for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics
Mecanismo De Acción
The mechanism of action of dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds to the double bond of alkenes, forming organoboranes. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3,3-dimethylbut-1-en-1-yl group.
Triethylborane: Contains three ethyl groups bonded to boron instead of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups.
Borane-tetrahydrofuran complex: A simpler borane compound used in hydroboration reactions.
Uniqueness
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is unique due to its combination of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups, which confer specific reactivity and stability. This makes it particularly useful in specialized applications such as advanced organic synthesis and potential medical therapies .
Propiedades
Número CAS |
136035-57-9 |
|---|---|
Fórmula molecular |
C18H33B |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
dicyclohexyl(3,3-dimethylbut-1-enyl)borane |
InChI |
InChI=1S/C18H33B/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14-17H,4-13H2,1-3H3 |
Clave InChI |
OXWAJSDPPWGKRX-UHFFFAOYSA-N |
SMILES canónico |
B(C=CC(C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)

![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
